7-Chloromethyl Drospirenone is a synthetic compound derived from Drospirenone, a well-known progestin used in hormonal contraceptives. The introduction of a chloromethyl group enhances its chemical properties and potential applications in pharmaceuticals. Drospirenone itself has significant progestogenic, antimineralocorticoid, and antiandrogenic activities, making it valuable in treating various conditions related to hormonal imbalance.
The primary source of 7-Chloromethyl Drospirenone is through the modification of Drospirenone, which can be synthesized via several established chemical pathways. Research indicates that the synthesis of Drospirenone dates back to the early 1980s, with various methods developed since then to enhance yield and purity .
7-Chloromethyl Drospirenone falls under the category of synthetic steroids. It is classified as a progestin, a type of hormone that mimics the effects of progesterone in the body. Its structural modifications allow it to exhibit unique pharmacological properties compared to its parent compound.
One notable method for synthesizing Drospirenone involves an oxidation process starting from specific steroid precursors. For example, the oxidation of 17α-(3-hydroxypropyl)-6β, 7β, 15β, 16β-dimethylene-5α-androstane-3β, 5, 17β-triol can yield high-purity Drospirenone . The introduction of the chloromethyl group is achieved through a reaction with chloromethyl methyl ether or similar reagents under controlled conditions to ensure selectivity and yield.
The molecular structure of 7-Chloromethyl Drospirenone features a steroid backbone characteristic of progestins, with the addition of a chloromethyl group at the 7-position. This modification alters its electronic properties and may influence its interaction with biological targets.
The molecular formula for 7-Chloromethyl Drospirenone is C₂₁H₂₃ClO₃. The molecular weight is approximately 362.86 g/mol. Structural analysis using techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry confirms the presence of the chloromethyl group and other functional groups typical of steroid compounds.
7-Chloromethyl Drospirenone can participate in various chemical reactions typical of steroid derivatives. These include nucleophilic substitutions due to the presence of the chloromethyl group, which can react with nucleophiles such as amines or alcohols to form new derivatives.
In synthetic applications, reactions involving 7-Chloromethyl Drospirenone often require careful control of conditions to prevent unwanted side reactions. For instance, when subjected to basic conditions, it can undergo dehydrochlorination or hydrolysis depending on the reaction environment.
The mechanism of action for 7-Chloromethyl Drospirenone primarily involves its binding affinity for progesterone receptors in target tissues. This binding modulates gene expression related to reproductive functions and influences processes such as ovulation and menstruation.
Research indicates that compounds like 7-Chloromethyl Drospirenone exhibit high selectivity for progesterone receptors while also displaying anti-androgenic effects, which can be beneficial in treating conditions like acne or hirsutism . The pharmacokinetics involve oral administration with an absorption profile that supports its use in contraceptive formulations.
Relevant analyses confirm that these properties align well with those expected for steroidal compounds modified with halogenated groups .
7-Chloromethyl Drospirenone serves primarily as a reference standard in pharmaceutical research and quality control processes for formulations containing Drospirenone. Its unique properties make it useful in studying hormonal interactions and developing new contraceptive methods. Additionally, it may find applications in research focused on hormonal therapies for conditions influenced by progestins.
7-Chloromethyl Drospirenone (CAS: 932388-90-4) and its stereoisomer 7-Chloromethyl 17R-Drospirenone (CAS: 932388-89-1) are chlorinated derivatives of the synthetic progestin drospirenone. Both isomers share the molecular formula C₂₄H₃₁ClO₃ and a molecular weight of 402.95 g/mol [1] [5] [7]. The core structure retains drospirenone’s steroidal backbone, featuring:
The distinction between isomers arises from the stereochemical configuration at C17. 7-Chloromethyl 17R-Drospirenone (Drospirenone EP Impurity H) adopts the 17R configuration, as specified by its IUPAC name: (1'R,2'S,3'S,5R,5'S,7'S,10'S,11'R,18'S)-18'-(chloromethyl)-7',11'-dimethylspiro[oxolane-5,6'-pentacyclo[8.8.0.0²,⁷.0³,⁵.0¹¹,¹⁶]octadec-15-ene]-2,14'-dione [2]. In contrast, 7-Chloromethyl Drospirenone (Drospirenone EP Impurity G) exhibits the native 17α-lactone orientation [7].
Table 1: Isomeric Differentiation of 7-Chloromethyl Drospirenone Derivatives
Property | 7-Chloromethyl Drospirenone | 7-Chloromethyl 17R-Drospirenone |
---|---|---|
CAS Registry Number | 932388-90-4 [1] | 932388-89-1 [2] [5] |
Designation | Drospirenone EP Impurity G [7] | Drospirenone EP Impurity H [2] |
Stereochemistry | 17α-Lactone configuration | 17R-Lactone configuration |
Molecular Formula | C₂₄H₃₁ClO₃ | C₂₄H₃₁ClO₃ |
Molecular Weight (g/mol) | 402.95 | 402.95 |
Both isomers present as white crystalline powders under standard conditions [7] [8]. While explicit melting points are not reported in the searched literature, their structural similarity to drospirenone suggests high thermal stability typical of steroidal lactones. Key solubility characteristics include:
Stability profiles indicate sensitivity to hydrolytic degradation and photoisomerization. Suppliers specify storage at +4°C in light-protected containers to preserve chemical integrity [5] [7]. The chloromethyl moiety introduces a reactive site potentially vulnerable to nucleophilic substitution, necessitating inert handling conditions during analytical or synthetic applications [8].
Spectroscopic signatures enable unambiguous identification:
Table 2: Key Spectroscopic Assignments for 7-Chloromethyl Drospirenone
Technique | Functional Group | Characteristic Signal |
---|---|---|
¹H-NMR | –CH₂Cl (C7) | 3.6–3.8 ppm (2H, doublet/doublets) |
¹³C-NMR | –CH₂Cl (C7) | 45–48 ppm |
IR | γ-Lactone C=O | 1770–1780 cm⁻¹ |
IR | Δ⁴-3-Ketone C=O | 1660–1670 cm⁻¹ |
HRMS | Molecular ion | 402.1962 Da (observed) |
UV-Vis | Conjugated enone | 240–250 nm (ε > 10,000 L·mol⁻¹·cm⁻¹) |
The structural divergence between drospirenone and its 7-chloromethyl derivatives lies exclusively in the substitution at C7:
This modification induces significant physicochemical changes:
These derivatives form during acidic treatment of drospirenone, confirming their status as process-related impurities requiring stringent control in pharmaceutical batches [1] [7].
Table 3: Structural and Functional Comparison with Drospirenone
Property | Drospirenone | 7-Chloromethyl Drospirenone |
---|---|---|
Molecular Formula | C₂₄H₃₀O₃ | C₂₄H₃₁ClO₃ |
Molecular Weight | 366.45 g/mol | 402.95 g/mol |
C7 Substituent | H (7β-Hydrogen) | –CH₂Cl (7β-Chloromethyl) |
Key Reactivity | Enone conjugation | Nucleophilic substitution at C7 |
Origin | Active pharmaceutical ingredient (API) | Acid-catalyzed degradation product |
CAS No.: 334-48-5
CAS No.: 121-79-9
CAS No.: 14476-25-6
CAS No.:
CAS No.: